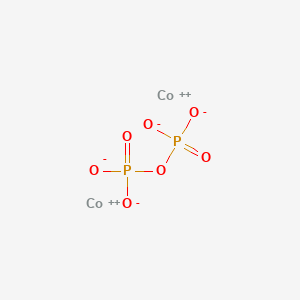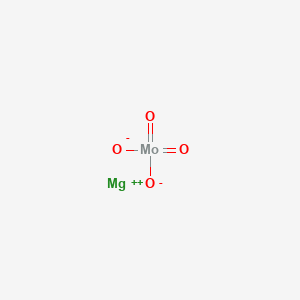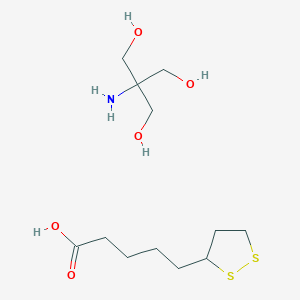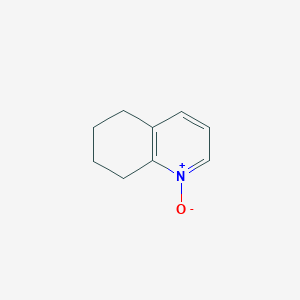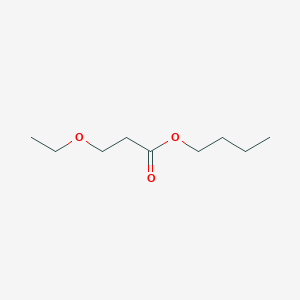
Butyl 3-ethoxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-ethoxypropanoate is a chemical compound that belongs to the family of esters. It is widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of butyl 3-ethoxypropanoate is not fully understood. However, it is known to act as a weak acid. It can donate a proton to a base, forming a conjugate base. This property makes it useful in acid-catalyzed reactions.
Efectos Bioquímicos Y Fisiológicos
Butyl 3-ethoxypropanoate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a non-toxic and non-irritating compound. It is also not expected to have any significant environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of butyl 3-ethoxypropanoate is its low toxicity and non-irritating nature. This makes it a safer alternative to other solvents commonly used in organic chemistry reactions. However, its high boiling point and low volatility can make it difficult to remove from reaction mixtures. Additionally, it may not be suitable for reactions that require a highly polar solvent.
Direcciones Futuras
There are several future directions for the use of butyl 3-ethoxypropanoate in scientific research. One area of interest is its potential use as a solvent in green chemistry reactions. Another area of interest is its use as a reference standard in analytical chemistry. Further studies are needed to fully understand its mechanism of action and potential applications in various fields of research.
Conclusion:
In conclusion, butyl 3-ethoxypropanoate is a useful compound with a wide range of applications in scientific research. Its unique properties make it a safer alternative to other solvents commonly used in organic chemistry reactions. Further studies are needed to fully understand its mechanism of action and potential applications in various fields of research.
Métodos De Síntesis
Butyl 3-ethoxypropanoate can be synthesized by the reaction of butanoic acid with butanol and ethyl chloroformate. This reaction is carried out under specific conditions and requires the use of a catalyst. The resulting product is a clear, colorless liquid with a fruity odor.
Aplicaciones Científicas De Investigación
Butyl 3-ethoxypropanoate has a wide range of applications in scientific research. It is commonly used in the synthesis of other compounds, such as pharmaceuticals, fragrances, and flavors. It is also used as a solvent in organic chemistry reactions. Additionally, butyl 3-ethoxypropanoate is used as a reference standard in analytical chemistry.
Propiedades
Número CAS |
14144-35-5 |
|---|---|
Nombre del producto |
Butyl 3-ethoxypropanoate |
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
butyl 3-ethoxypropanoate |
InChI |
InChI=1S/C9H18O3/c1-3-5-7-12-9(10)6-8-11-4-2/h3-8H2,1-2H3 |
Clave InChI |
MVWVAXBILFBQIZ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CCOCC |
SMILES canónico |
CCCCOC(=O)CCOCC |
Otros números CAS |
14144-35-5 |
Solubilidad |
0.02 M |
Sinónimos |
butyl 3-ethoxypropanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



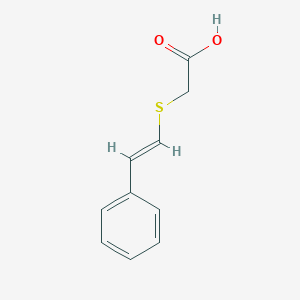
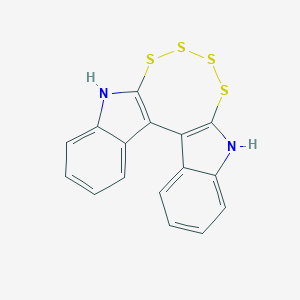
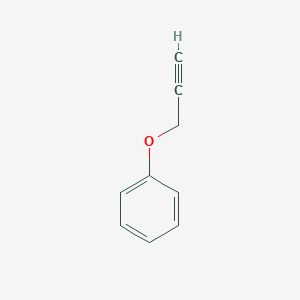
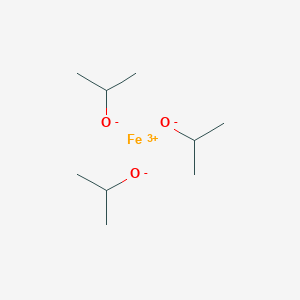
![n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride](/img/structure/B85264.png)
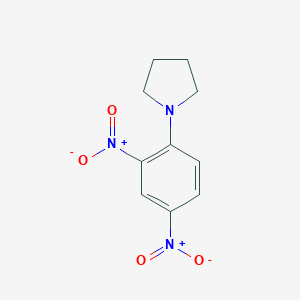
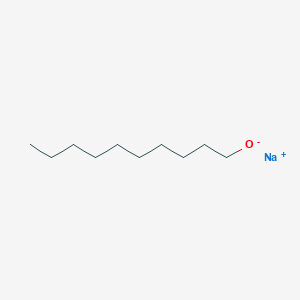
![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)

